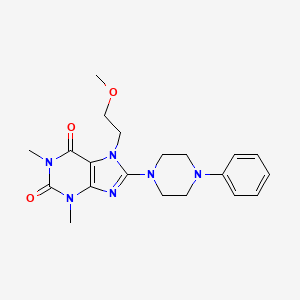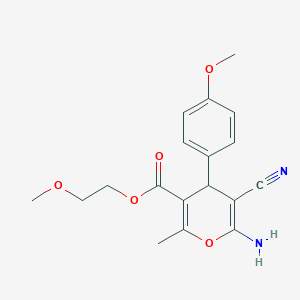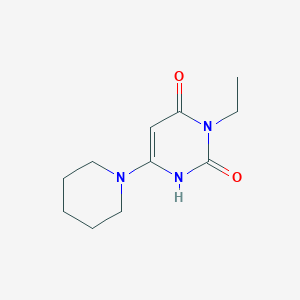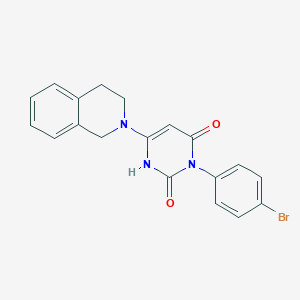![molecular formula C17H20N4O2S2 B6576239 N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392300-60-6](/img/structure/B6576239.png)
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a compound of significant interest due to its unique structural components and potential applications in various scientific fields
Mecanismo De Acción
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide involves multiple steps:
Formation of the 1,3,4-thiadiazole core: : The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Indoline derivative attachment: : The indoline moiety can be introduced by reacting 2,3-dihydro-1H-indole with an appropriate aldehyde or ketone.
Introduction of the pentanamide group: : This can be achieved by acylating the thiadiazole intermediate with pentanoyl chloride under appropriate catalytic conditions.
Industrial Production Methods: Large-scale synthesis typically involves optimized reaction conditions, ensuring high yield and purity:
Continuous flow reactors: : To maintain consistent reaction conditions and improve yields.
Catalysis: : Use of specific catalysts to accelerate the reaction without compromising the quality of the product.
Purification: : Techniques like crystallization, filtration, and chromatography to ensure the compound's purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the indoline moiety.
Reduction: : Reduction can occur at various sites, including the thiadiazole ring.
Substitution: : The indoline and thiadiazole rings are prone to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : e.g., potassium permanganate for oxidation reactions.
Reducing agents: : e.g., sodium borohydride for reduction reactions.
Catalysts: : e.g., palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced thiadiazole and indoline derivatives.
Substitution: : Formation of various substituted thiadiazole and indoline compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Biology : Potential for research into its biological activities, such as enzyme inhibition or receptor binding. Medicine : Investigation into its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry : Use in the development of new materials, dyes, and agrochemicals.
Comparación Con Compuestos Similares
5-({2-[(2,3-Dihydro-1H-indol-1-yl)methylthio]-1,3,4-thiadiazol-2-yl}thio)pentanoic acid
N-(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acrylamide
2-[(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)amino]pentanoic acid
Conclusion
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a compound of considerable interest in various scientific fields due to its unique structural features and potential applications. The synthesis, reactivity, and applications of this compound highlight its importance in ongoing research and industrial development.
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-2-3-8-14(22)18-16-19-20-17(25-16)24-11-15(23)21-10-9-12-6-4-5-7-13(12)21/h4-7H,2-3,8-11H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAWBSRMKUAFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B6576173.png)

![8-[(3-hydroxypropyl)amino]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576183.png)
![Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl-](/img/structure/B6576190.png)
![9-(3-chloro-2-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6576202.png)
![8-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6576207.png)
![2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B6576212.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6576217.png)
![3-(2-ethoxyethyl)-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6576224.png)
![8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6576236.png)
![2-{[1-(2-methylpropyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6576237.png)


